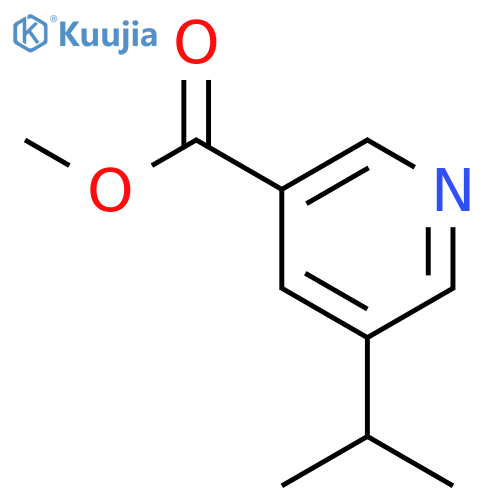Cas no 73591-71-6 (3-Pyridinecarboxylic acid, 5-(1-methylethyl)-, methyl ester)

73591-71-6 structure
商品名:3-Pyridinecarboxylic acid, 5-(1-methylethyl)-, methyl ester
3-Pyridinecarboxylic acid, 5-(1-methylethyl)-, methyl ester 化学的及び物理的性質
名前と識別子
-
- 3-Pyridinecarboxylic acid, 5-(1-methylethyl)-, methyl ester
- GS2451
- EN300-648272
- SCHEMBL9906384
- Methyl 5-isopropylnicotinate
- 73591-71-6
- methyl 5-(propan-2-yl)pyridine-3-carboxylate
-
- インチ: InChI=1S/C10H13NO2/c1-7(2)8-4-9(6-11-5-8)10(12)13-3/h4-7H,1-3H3
- InChIKey: JPDFTGUGGUNYQT-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 179.094628657Da
- どういたいしつりょう: 179.094628657Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 180
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 39.2Ų
3-Pyridinecarboxylic acid, 5-(1-methylethyl)-, methyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-648272-0.25g |
methyl 5-(propan-2-yl)pyridine-3-carboxylate |
73591-71-6 | 0.25g |
$670.0 | 2023-03-04 | ||
| Enamine | EN300-648272-0.05g |
methyl 5-(propan-2-yl)pyridine-3-carboxylate |
73591-71-6 | 0.05g |
$612.0 | 2023-03-04 | ||
| Alichem | A029207179-25g |
Methyl 5-isopropylnicotinate |
73591-71-6 | 95% | 25g |
$3283.00 | 2023-09-01 | |
| Enamine | EN300-648272-2.5g |
methyl 5-(propan-2-yl)pyridine-3-carboxylate |
73591-71-6 | 2.5g |
$1428.0 | 2023-03-04 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741684-1g |
Methyl 5-isopropylnicotinate |
73591-71-6 | 98% | 1g |
¥5323.00 | 2024-07-28 | |
| Enamine | EN300-648272-5.0g |
methyl 5-(propan-2-yl)pyridine-3-carboxylate |
73591-71-6 | 5.0g |
$2110.0 | 2023-03-04 | ||
| Enamine | EN300-648272-0.5g |
methyl 5-(propan-2-yl)pyridine-3-carboxylate |
73591-71-6 | 0.5g |
$699.0 | 2023-03-04 | ||
| Enamine | EN300-648272-10.0g |
methyl 5-(propan-2-yl)pyridine-3-carboxylate |
73591-71-6 | 10.0g |
$3131.0 | 2023-03-04 | ||
| Alichem | A029207179-5g |
Methyl 5-isopropylnicotinate |
73591-71-6 | 95% | 5g |
$1374.84 | 2023-09-01 | |
| Enamine | EN300-648272-0.1g |
methyl 5-(propan-2-yl)pyridine-3-carboxylate |
73591-71-6 | 0.1g |
$640.0 | 2023-03-04 |
3-Pyridinecarboxylic acid, 5-(1-methylethyl)-, methyl ester 関連文献
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
4. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
-
5. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
73591-71-6 (3-Pyridinecarboxylic acid, 5-(1-methylethyl)-, methyl ester) 関連製品
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量